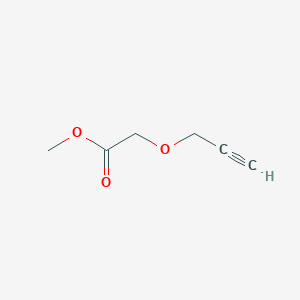

2-(丙-2-炔-1-氧基)乙酸甲酯

描述

OSM-E-14 is an aromatic polyisocyanate prepolymer based on toluene diisocyanate. It is primarily used in the formulation of highly flexible coatings, sealers, and two-component polyurethane sealing compounds. This compound is supplied as a solvent-free liquid of medium viscosity and is known for its high flexibility and durability .

科学研究应用

OSM-E-14 在科学研究中具有广泛的应用,包括:

化学: 用作各种有机合成反应中的试剂。

生物学: 用于研究生物过程和相互作用。

医学: 研究其潜在的治疗应用和药物递送系统。

作用机制

OSM-E-14 的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物通过以下机制发挥作用:

与受体结合: OSM-E-14 与细胞表面上的特定受体结合,引发一系列细胞内信号事件。

激活途径: OSM-E-14 与其受体结合激活各种信号通路,包括细胞外信号调节激酶和自噬通路。

基因表达的调节: 这些途径的激活导致基因表达的变化,从而产生所需的生物学效应

准备方法

合成路线和反应条件

OSM-E-14 是通过甲苯二异氰酸酯与多元醇的反应合成的。反应通常在受控温度条件下进行,以确保形成所需的预聚物。该过程包括以下步骤:

混合: 将甲苯二异氰酸酯与多元醇混合在反应容器中。

加热: 将混合物加热到特定温度以引发反应。

反应: 让反应进行,直到形成所需的预聚物。

冷却: 将反应混合物冷却至室温。

纯化: 纯化产物以去除任何未反应的起始原料和副产物。

工业生产方法

在工业环境中,OSM-E-14 的生产涉及大型反应器和对反应条件的精确控制。该工艺经过优化,以确保最终产物的高收率和纯度。 使用先进的纯化技术,如蒸馏和过滤,确保产物符合所需规格 .

化学反应分析

反应类型

OSM-E-14 经历各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化形成相应的氧化产物。

还原: 还原反应可以将 OSM-E-14 转换为还原形式。

取代: 该化合物可以进行取代反应,其中一个或多个官能团被其他基团取代。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。反应通常在酸性或碱性介质中进行。

还原: 使用硼氢化钠和氢化铝锂等还原剂。这些反应通常在惰性气氛中进行。

取代: 各种亲核试剂和亲电试剂可用于取代反应。条件取决于具体的试剂和所需的产物。

主要产物

相似化合物的比较

类似化合物

Desmodur E 14: 另一种基于甲苯二异氰酸酯的芳香族聚异氰酸酯预聚物,用于类似的应用。

OSM-S-106: 一种具有类似结构特征和有机合成应用的化合物。

独特性

OSM-E-14 的独特之处在于其特定的分子结构,这赋予最终产物高柔韧性和耐久性。 它能够进行各种化学反应,以及其在不同领域的广泛应用,使其成为科学研究和工业应用中的宝贵化合物 .

生物活性

Methyl 2-(prop-2-yn-1-yloxy)acetate is a compound that has gained attention for its potential biological activities, particularly in neuroprotection and as an antioxidant. This article consolidates research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Methyl 2-(prop-2-yn-1-yloxy)acetate features a propargyl group that may contribute to its biological activity. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, especially in neurodegenerative diseases.

Biological Activity Overview

- Antioxidant Properties :

-

Neuroprotective Effects :

- The compound demonstrated neuroprotective properties against oxidative stress induced by hydrogen peroxide (H₂O₂). Specifically, it exhibited a neuroprotection percentage of 38% at a concentration of 10 µM . This suggests its potential utility in treating conditions like Alzheimer's disease, where oxidative stress plays a critical role.

- Calcium Channel Antagonism :

Study on Neuroprotection

A detailed study investigated the effects of various derivatives of methyl 2-(prop-2-yn-1-yloxy)acetate on human neuronal cells (SH-SY5Y). The results indicated:

| Compound | Concentration (µM) | Neuroprotection (%) |

|---|---|---|

| 3a | 10 | 38 |

| 3j | 10 | 39 |

These compounds were evaluated for their ability to protect against oxidative damage without exhibiting cytotoxicity at the tested concentrations .

The mechanism by which methyl 2-(prop-2-yn-1-yloxy)acetate exerts its effects involves:

- Inhibition of MAO : Although the inhibition of human MAO isoforms was found to be low, the compound's design suggests potential for further optimization to enhance this activity .

- Calcium Channel Blockade : The blockade of voltage-gated L-type calcium channels is crucial for preventing excitotoxicity associated with neurodegenerative diseases .

Conclusion and Future Directions

Methyl 2-(prop-2-yn-1-yloxy)acetate shows promise as a neuroprotective agent due to its antioxidant properties and ability to inhibit calcium influx. Future research should focus on optimizing its structure to enhance MAO inhibition and explore its efficacy in vivo.

属性

IUPAC Name |

methyl 2-prop-2-ynoxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-3-4-9-5-6(7)8-2/h1H,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQJXQPQNMKDGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67500-49-6 | |

| Record name | methyl 2-(prop-2-yn-1-yloxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。